

2-Phenylbutyryl chloride CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenylbutyryl chloride*

Cat. No.: *B042943*

[Get Quote](#)

An In-depth Technical Guide to 2-Phenylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-phenylbutyryl chloride**, a key reagent and intermediate in synthetic and analytical chemistry. This document outlines its chemical and physical properties, synthesis, reactivity, applications, and safety information, with a focus on its relevance to researchers in drug development and related fields.

Core Chemical and Physical Properties

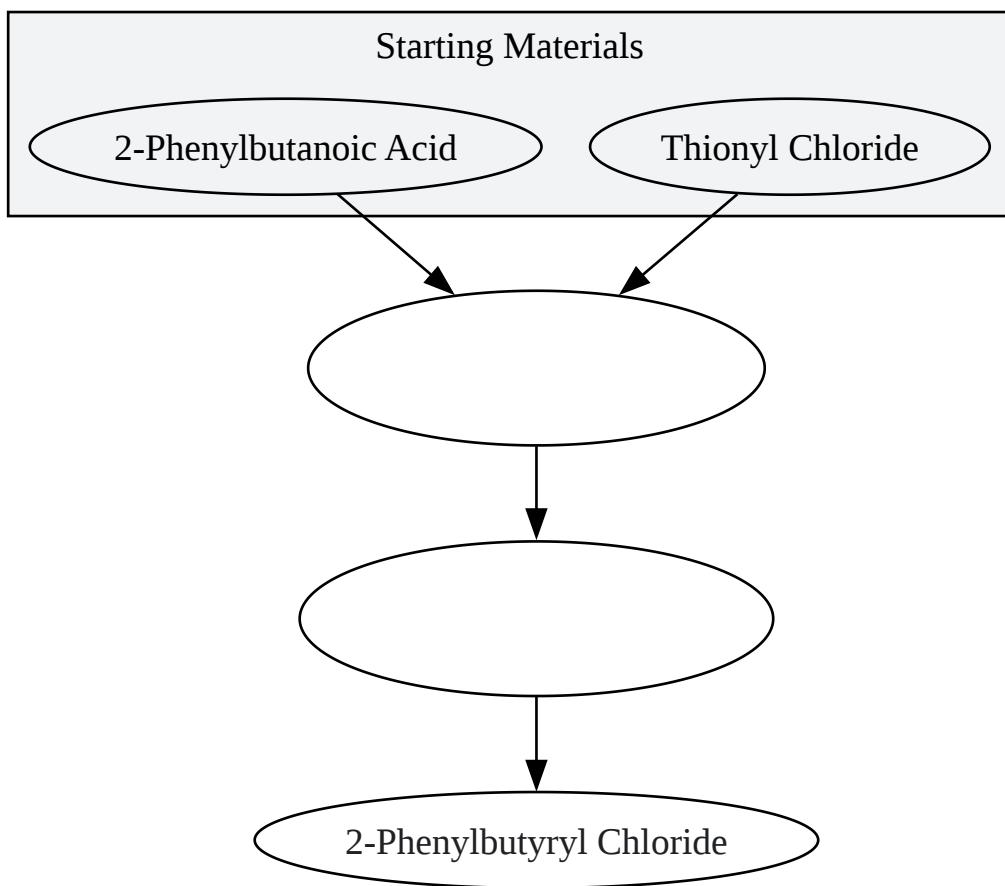
2-Phenylbutyryl chloride, also known as 2-phenylbutanoyl chloride, is a chiral acyl chloride widely utilized in organic synthesis. Its fundamental properties are summarized below.

Property	Value
CAS Number	36854-57-6
Molecular Formula	C ₁₀ H ₁₁ ClO
Molecular Weight	182.65 g/mol [1]
Appearance	Clear, pale yellow to yellow liquid
Density	1.093 g/mL at 25 °C
Boiling Point	122-125 °C at 20 mmHg
Refractive Index	n _{20/D} 1.516
Flash Point	98 °C (208.4 °F) - closed cup
Solubility	Soluble in chloroform and hexanes

Synthesis of 2-Phenylbutyryl Chloride

The most common method for the synthesis of **2-phenylbutyryl chloride** is the reaction of 2-phenylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxaly chloride.[\[1\]](#) This reaction efficiently converts the carboxylic acid to the corresponding acyl chloride.

This protocol is a representative procedure for the synthesis of an acid chloride from a carboxylic acid using thionyl chloride, adapted for the synthesis of **2-phenylbutyryl chloride**.


Materials:

- 2-phenylbutanoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Round-bottom flask
- Reflux condenser with a drying tube

- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator

Procedure:

- In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylbutanoic acid.
- Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents). An anhydrous solvent may be added if necessary.
- Gently heat the reaction mixture to reflux (around 80 °C for thionyl chloride) with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Excess thionyl chloride is carefully removed by distillation, followed by vacuum distillation to purify the **2-phenylbutyryl chloride**. The product is a moisture-sensitive liquid and should be stored under an inert atmosphere.

[Click to download full resolution via product page](#)

Chemical Reactivity and Applications

2-Phenylbutyryl chloride is a versatile reagent in organic synthesis, primarily used as an acylating agent and a chiral derivatizing agent.

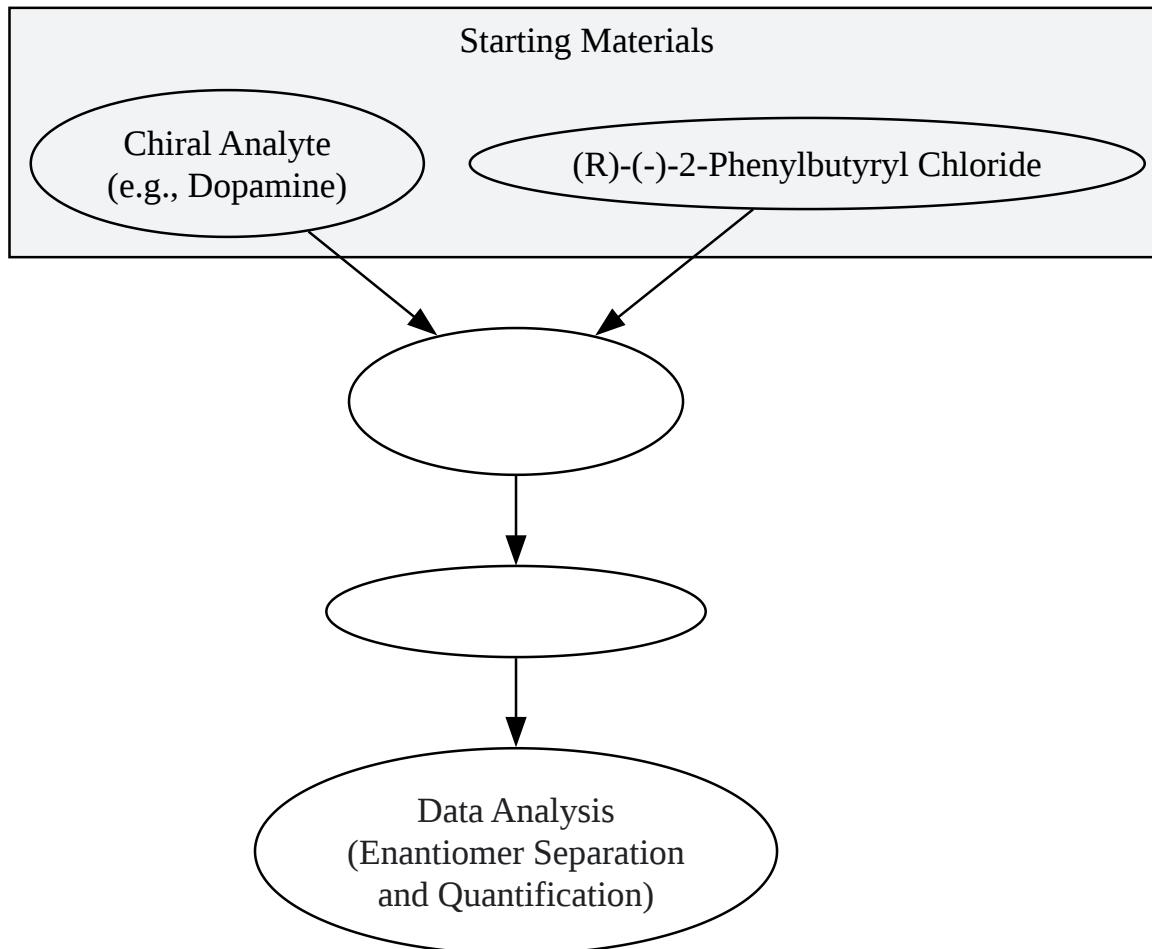
As a typical acyl chloride, it readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides, respectively. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is used in the preparation of phenothiazine derivatives that act as reversible inhibitors of human butyrylcholinesterase.

A significant application of chiral **2-phenylbutyryl chloride** (both (R)-(-) and (S)-(+)) enantiomers) is as a derivatizing agent for the gas chromatography-mass spectrometry (GC-MS) analysis of chiral molecules. It is used to separate and quantify the enantiomers of various compounds in biological samples, including:

- Amines and amino acids
- Diols and hydroxyacids
- Dopamine and its metabolites, such as salsolinol and norsalsolinol

The derivatization process converts the enantiomers of the analyte into diastereomers, which have different physical properties and can be separated on a standard chiral or achiral GC column.

This is a representative protocol for the derivatization of a primary amine like dopamine with **(R)-(-)-2-phenylbutyryl chloride**.

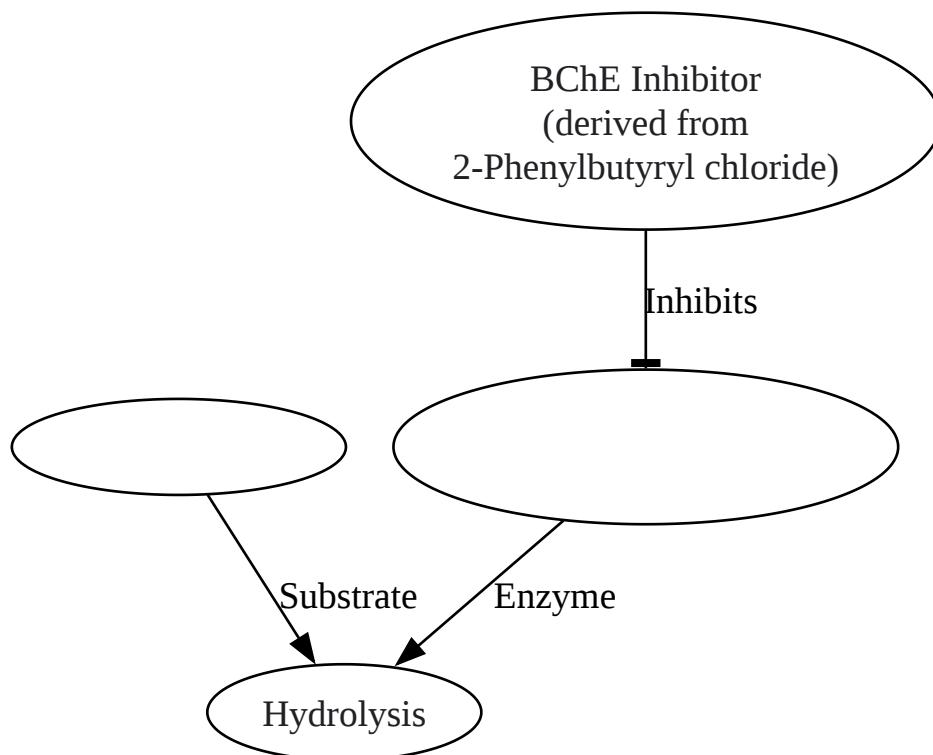

Materials:

- Dopamine sample in an appropriate solvent
- **(R)-(-)-2-Phenylbutyryl chloride**
- Anhydrous pyridine or another suitable base
- Anhydrous reaction vial
- GC-MS system

Procedure:

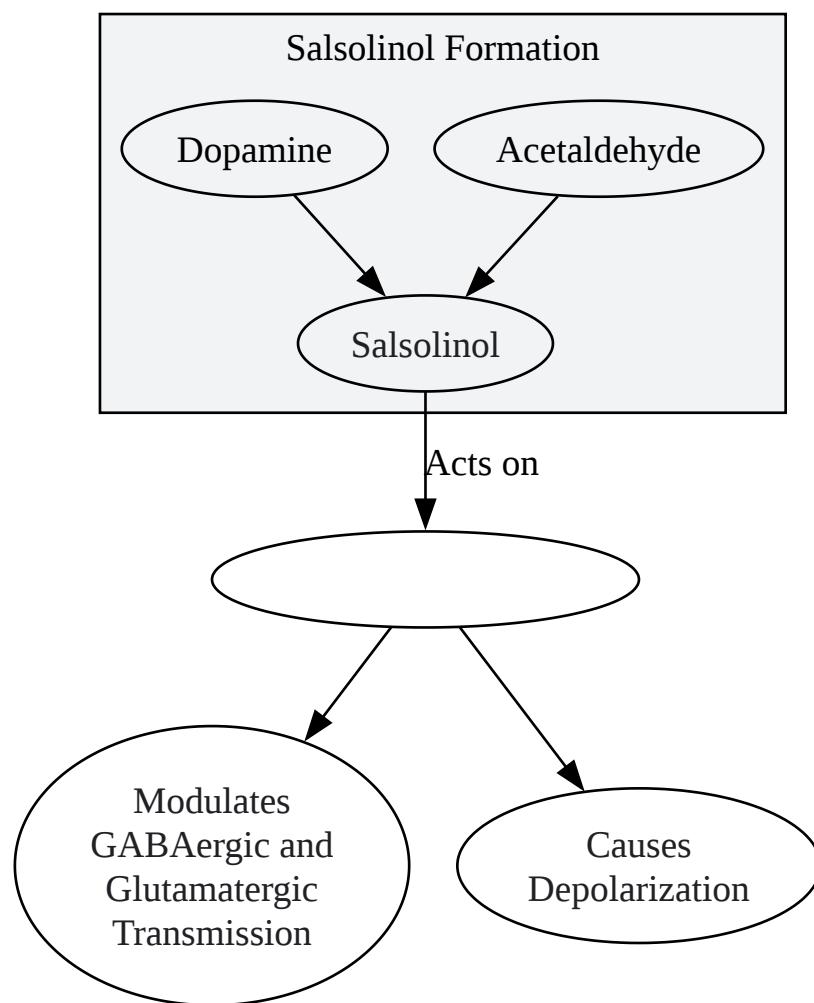
- An aliquot of the dopamine sample is placed in a dry reaction vial.
- An excess of **(R)-(-)-2-phenylbutyryl chloride** and a base (e.g., pyridine) are added to the vial. The base acts as a scavenger for the HCl byproduct.
- The vial is sealed and heated (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
- After cooling, the reaction mixture can be directly analyzed by GC-MS, or a workup procedure involving extraction and solvent exchange may be performed.

- The resulting diastereomeric amides are then separated and quantified using an appropriate GC temperature program and MS detection.



[Click to download full resolution via product page](#)

Involvement in Biological Signaling Pathways


2-Phenylbutyryl chloride serves as a crucial building block for molecules that interact with important biological signaling pathways.

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine. In certain neurodegenerative diseases like Alzheimer's, inhibiting BChE can increase acetylcholine levels, which may have therapeutic benefits. As mentioned, **2-phenylbutyryl chloride** is a precursor to phenothiazine derivatives that can inhibit BChE.

[Click to download full resolution via product page](#)

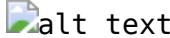
2-Phenylbutyryl chloride is used to analyze salsolinol, a compound formed from the condensation of dopamine and acetaldehyde (a metabolite of ethanol). Salsolinol is a neurotoxin that is implicated in the pathophysiology of Parkinson's disease and alcohol dependence. It can affect dopamine neurons by depolarizing them and modulating GABAergic and glutamatergic transmission. The ability to accurately measure the enantiomers of salsolinol using **2-phenylbutyryl chloride** as a derivatizing agent is crucial for research in these areas.

[Click to download full resolution via product page](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-phenylbutyryl chloride**.

Infrared (IR) Spectroscopy


Wavenumber (cm ⁻¹)	Assignment
~3060-3030	C-H stretch (aromatic)
~2970-2870	C-H stretch (aliphatic)
~1800	C=O stretch (acid chloride)
~1600, 1495, 1455	C=C stretch (aromatic ring)
~700	C-H bend (aromatic)

Mass Spectrometry (MS)

m/z	Proposed Fragment
182	[M] ⁺ (Molecular ion)
147	[M - Cl] ⁺
119	[M - Cl - CO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Safety and Handling

2-Phenylbutyryl chloride is a corrosive substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

Hazard Class	GHS Pictogram	Hazard and Precautionary Statements
Skin Corrosion 1B	alt text	H314: Causes severe skin burns and eye damage. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to moisture.

This technical guide provides a comprehensive overview of **2-phenylbutyryl chloride**, offering valuable information for researchers and professionals in drug development and chemical synthesis. For further details, it is recommended to consult the relevant safety data sheets and peer-reviewed literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (r)-(-)-2-Phenylbutyryl chloride [smolecule.com]
- To cite this document: BenchChem. [2-Phenylbutyryl chloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042943#2-phenylbutyryl-chloride-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com